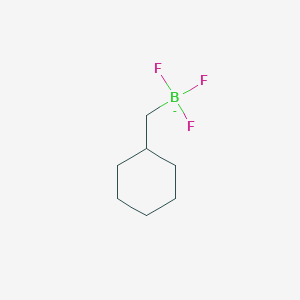

Cyclohexylmethyl(trifluoro)boranuide

Description

Cyclohexylmethyl(trifluoro)boranuide is a potassium salt of a trifluoroborate anion featuring a cyclohexylmethyl substituent. Such boranuides are typically utilized in organic synthesis as stabilizing agents for transient intermediates or as precursors in cross-coupling reactions. The cyclohexylmethyl group likely imparts steric bulk and lipophilicity, influencing solubility and reactivity compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

cyclohexylmethyl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3/c9-8(10,11)6-7-4-2-1-3-5-7/h7H,1-6H2/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZUSCVXNXUPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CCCCC1)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346747-89-4 | |

| Record name | Borate(1-), (cyclohexylmethyl)trifluoro-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346747-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Key Comparisons:

- Substituent Effects: Cyclohexylmethyl vs. Aliphatic vs. Aromatic Substituents: Aliphatic derivatives (e.g., 5-oxohexyl, 3-oxobutyl) exhibit higher polarity and reactivity in nucleophilic environments, whereas aromatic analogs (e.g., 2-nitrophenyl) stabilize the boron center through resonance, favoring electrophilic reactivity . Heteroaromatic Systems: Thiophene-based boranuides (e.g., 5-formyl-3-methylthiophen-2-yl) leverage sulfur’s electron-donating effects, enhancing stability in oxidative conditions .

- Bioactivity Insights: While direct bioactivity data for this compound are absent, highlights that cyclohexylmethyl motifs in flavonoid derivatives (e.g., ugonins) dramatically enhance inhibitory potency against bacterial neuraminidases (e.g., IC₅₀ = 0.05 µM for compound 1 vs. 4.4 µM for luteolin). This suggests that the cyclohexylmethyl group in boranuides may similarly improve target binding in biochemical applications .

Thermal and Structural Stability : Thermogravimetric analysis (TGA) and diffractometry (referenced in ) are critical for assessing decomposition temperatures and crystalline order. For instance, spirocyclic boranuides likely exhibit higher thermal stability due to constrained geometry, whereas aliphatic derivatives may show earlier mass loss due to ketone decomposition .

Preparation Methods

Grignard Reagent-Based Synthesis

Formation of Cyclohexylmethyl Grignard Reagent

The Grignard reagent approach begins with synthesizing cyclohexylmethyl magnesium bromide. This is achieved by reacting cyclohexylmethyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or a THF/heptane mixture at temperatures between −20°C and 30°C. The reaction is typically conducted under inert atmospheric conditions to prevent moisture ingress, which could deactivate the reagent.

Reaction Scheme:

$$

\text{Cyclohexylmethyl bromide} + \text{Mg} \rightarrow \text{Cyclohexylmethyl MgBr}

$$

Reaction with Boron Trifluoride Etherate

The Grignard reagent is subsequently treated with boron trifluoride diethyl etherate (BF₃·OEt₂) at low temperatures (−10°C to 0°C) to form the trifluoroborate intermediate. This step requires careful stoichiometric control to avoid over-addition of BF₃, which could lead to byproducts.

Reaction Scheme:

$$

\text{Cyclohexylmethyl MgBr} + \text{BF₃·OEt₂} \rightarrow \text{Cyclohexylmethyl-BF₃⁻} + \text{MgBrOEt₂}

$$

Potassium Salt Formation

The intermediate is quenched with aqueous potassium fluoride (KF), precipitating the final product as a white crystalline solid. The reaction mixture is stirred for 12–24 hours at room temperature, followed by filtration and washing with cold diethyl ether to remove residual salts.

Reaction Scheme:

$$

\text{Cyclohexylmethyl-BF₃⁻} + \text{KF} \rightarrow \text{K⁺[Cyclohexylmethyl-BF₃⁻]}

$$

Optimization and Yield

Yields for this method typically range from 70% to 85%, depending on the purity of the Grignard reagent and the stoichiometric precision of BF₃ addition. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents BF₃ evaporation |

| Solvent | THF/Heptane (3:1) | Enhances reagent solubility |

| Reaction Time | 4–6 hours | Minimizes side reactions |

Boronic Acid Derivative Pathway

Synthesis of Cyclohexylmethylboronic Acid

Cyclohexylmethylboronic acid serves as a precursor in this route. It is synthesized via hydroboration of cyclohexene derivatives using borane-dimethyl sulfide (BH₃·SMe₂) in dichloromethane. The reaction is conducted at 0°C to room temperature, yielding the boronic acid after aqueous workup.

Reaction Scheme:

$$

\text{Cyclohexene} + \text{BH₃·SMe₂} \rightarrow \text{Cyclohexylmethylboronic acid}

$$

Conversion to Trifluoroborate Salt

The boronic acid is treated with potassium hydrogen fluoride (KHF₂) in methanol under reflux for 6–8 hours. This step converts the boronic acid into the corresponding trifluoroborate salt via ligand exchange.

Reaction Scheme:

$$

\text{Cyclohexylmethylboronic acid} + \text{KHF₂} \rightarrow \text{K⁺[Cyclohexylmethyl-BF₃⁻]} + \text{H₂O}

$$

Critical Parameters

- Solvent Choice : Methanol ensures homogeneity and facilitates ligand exchange.

- Temperature : Reflux conditions (65°C) accelerate the reaction without degrading the product.

- Purity : Starting material purity must exceed 95% to avoid contamination with boron oxides.

Comparative Analysis of Methods

The Grignard and boronic acid routes represent the two most viable pathways for synthesizing cyclohexylmethyl(trifluoro)boranuide. The table below contrasts their key attributes:

| Parameter | Grignard Method | Boronic Acid Method |

|---|---|---|

| Yield (%) | 70–85 | 60–75 |

| Purity (%) | ≥95 | ≥90 |

| Reaction Time | 8–12 hours | 10–14 hours |

| Scalability | Moderate | High |

| Byproduct Formation | Mg salts, BF₃ residues | Boron oxides |

The Grignard method offers higher yields but requires stringent anhydrous conditions, making it less scalable. Conversely, the boronic acid route is more amenable to industrial-scale production despite marginally lower yields.

Industrial-Scale Production Insights

Challenges and Mitigation Strategies

Moisture Sensitivity

The trifluoroborate anion is hygroscopic, necessitating storage under inert gas. Production facilities employ glovebox techniques for packaging and use molecular sieves in storage containers.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials indicate that microwave irradiation reduces reaction times by 50% in the boronic acid route. For instance, KHF₂ reactions completed in 3 hours at 100°C show comparable yields to conventional methods.

Flow Chemistry Approaches

Continuous-flow systems are being tested for Grignard reagent generation, enabling real-time quenching with BF₃ and improving temperature control. Preliminary data suggest yield increases of 8%–10% over batch processes.

Q & A

Q. What are the established synthetic routes for Cyclohexylmethyl(trifluoro)boranuide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or transmetallation. A common precursor, (bromomethyl)cyclohexane (CAS 2550-36-9), can react with potassium trifluoroborate under anhydrous conditions. Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C for 1–2 hours) may enhance reaction efficiency, as demonstrated for analogous organoboron compounds . Optimization involves monitoring reaction progress via <sup>19</sup>F NMR to track trifluoroborate formation and adjusting solvent polarity (e.g., THF vs. DMF) to improve yields.

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at moderate temperatures |

| Reaction Time | 1–4 hours | Prolonged time may lead to decomposition |

| Solvent | THF, DMF, or DMSO | Polar aprotic solvents enhance reactivity |

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm cyclohexylmethyl group integration and absence of impurities.

- <sup>19</sup>F NMR : A singlet near -140 to -150 ppm confirms trifluoroborate formation .

- X-ray crystallography : Resolves bond lengths (B–F ~1.38 Å) and geometry, as shown for potassium trifluoroborate salts .

- FT-IR : B–F stretching vibrations at 1100–1200 cm<sup>-1</sup> .

For air-sensitive samples, use Schlenk-line techniques or gloveboxes to prevent hydrolysis during analysis.

Advanced Research Questions

Q. How does the presence of cyclohexylmethyl groups influence the hydrolytic stability of trifluoroborate salts compared to aryl-substituted analogs?

Methodological Answer: Cyclohexylmethyl groups enhance steric shielding of the boron center, reducing hydrolysis rates. Comparative studies involve:

- Kinetic assays : Monitor hydrolysis via <sup>19</sup>F NMR in D2O/THF mixtures.

- Thermogravimetric analysis (TGA) : Quantify mass loss under humid conditions (e.g., 25–100°C, 5% RH) .

- Computational modeling : Calculate steric parameters (e.g., Tolman cone angles) to correlate substituent size with stability .

Example

| Substituent | Hydrolysis Half-life (h) |

|---|---|

| Cyclohexylmethyl | 48–72 |

| Phenyl | 12–24 |

| Methyl | 6–12 |

Storage in inert atmospheres (argon) and desiccants (molecular sieves) is critical for long-term stability .

Q. How should researchers address discrepancies in reported solubility parameters of potassium trifluoroborate salts across different studies?

Methodological Answer: Discrepancies arise from variations in solvent purity, temperature, and measurement techniques. To resolve conflicts:

- Standardize protocols : Use IUPAC-recommended gravimetric methods for solubility determination .

- Validate via HPLC : Compare saturated solutions filtered through 0.22 µm PTFE membranes.

- Report error margins : Include uncertainties in temperature (±0.5°C) and concentration (±2%) .

Example reconciliation workflow:

Q. What considerations are critical when designing cross-coupling reactions using this compound as a nucleophile in palladium-catalyzed systems?

Methodological Answer: Key factors include:

- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for Suzuki-Miyaura couplings .

- Base optimization : K2CO3 or CsF to activate the boron center.

- Solvent effects : Use toluene/water biphasic systems to minimize boranuide decomposition.

Example reaction conditions:

| Component | Quantity |

|---|---|

| Catalyst | 2 mol% Pd(PPh3)4 |

| Base | 3 equiv. CsF |

| Temperature | 80°C, 12 hours |

Monitor by TLC or GC-MS for aryl-cyclohexylmethyl bond formation.

Q. What are the key safety protocols for handling air-sensitive boranuide compounds in solution-phase reactions?

Methodological Answer:

- Glovebox use : Maintain O2 levels <1 ppm during weighing and transfers .

- Quench procedures : Neutralize residual boranuide with moist alumina or aqueous NH4Cl.

- First-aid measures : For skin contact, wash with 10% ethanol/water solution; for inhalation, administer oxygen .

| Hazard | Mitigation Strategy |

|---|---|

| Hydrofluoric acid release | Use CaCO3 spill kits |

| Air sensitivity | Store under argon in flame-sealed ampoules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.